N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC16337408
Molecular Formula: C19H25N3O2
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25N3O2 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-[2-(cyclohexanecarbonylamino)ethyl]-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C19H25N3O2/c1-22-16-10-6-5-9-15(16)13-17(22)19(24)21-12-11-20-18(23)14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,20,23)(H,21,24) |
| Standard InChI Key | NXWTUVZWWLLKOH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3CCCCC3 |
Introduction
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound belonging to the class of indole derivatives. It features a unique structure that combines an indole ring with a carboxamide functionality, which is significant for its biological activity. The presence of cyclohexylcarbonyl and methyl groups adds to its complexity and potential pharmacological properties.
Synthesis Methods
The synthesis of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves several key steps:
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Starting Materials: Indole derivatives, amines, and carbonyl compounds are commonly used.
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Reaction Conditions: Specific solvents (e.g., dichloromethane), temperatures, and times are optimized for maximum yield and purity.
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Analytical Techniques: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of the synthesized compound.
Biological Activity and Potential Applications
Research indicates that indole-based compounds often exhibit a range of biological activities, including anticancer and anti-inflammatory properties, making them a focus of pharmaceutical research. Specifically, N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide may interact with cannabinoid receptors (CB1 and CB2), potentially acting as an agonist or antagonist depending on structural modifications and the receptor subtype targeted.
| Biological Activity | Potential Applications |
|---|---|
| Cannabinoid Receptor Interaction | Potential therapeutic applications in treating conditions such as pain, inflammation, or cancer. |
| Anticancer and Anti-inflammatory Properties | Indole derivatives are generally researched for these properties, suggesting potential in drug development. |
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